6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Overview
Description
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity :
- Imidazo[1,2-a]pyridine derivatives show potent activity against multi-drug and extensive drug-resistant tuberculosis strains. Their selectivity and pharmacokinetics are promising for anti-TB agents (Moraski et al., 2011).
Synthesis of Polyheterocyclic Ring Systems :
- These derivatives are used as precursors for constructing new polyheterocyclic ring systems, which have been characterized for their antibacterial properties (Abdel‐Latif et al., 2019).
Potential Inhibitors of Tyrosyl-tRNA Synthetase :
- Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors. These compounds have shown binding affinity in molecular docking studies, indicating potential as therapeutic agents (Jabri et al., 2023).
Corrosion Inhibition :
- Imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showing high inhibition performance. This application is significant in materials science (Saady et al., 2021).
Anticancer and Antimicrobial Activity :
- These compounds, synthesized through microwave-assisted and conventional methods, have shown significant antibacterial and antifungal activity. Some also exhibit anticancer activity against breast cancer cell lines (Shelke et al., 2017).
Synthesis of Therapeutic Agents :
- The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. It has been represented in various marketed preparations (Deep et al., 2016).
Synthesis of Novel Heterocycles :
- These compounds are used in the synthesis of new heterocycles with potential applications in various fields, including antibacterial activity (Althagafi & Abdel‐Latif, 2021).
Synthesis of Electron-Deficient Heterocycles :
- A method for preparing imidazo[1,2-a]pyridines, which are electron-deficient heterocycles, has been developed. This is useful in organic synthesis and pharmaceutical chemistry (Mcdonald & Peese, 2015).
Safety and Hazards
Future Directions
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.
Mechanism of Action
Target of Action
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
Similar compounds in the imidazo[1,2-a]pyridine class have shown in vitro anti-tb activity against replicating and non-replicating bacterial cells . This suggests that the compound may interact with its targets by inhibiting their growth and replication.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the inhibition of growth and replication of TB bacteria, given the anti-TB activity of similar compounds . .
Properties
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKPHYIERDRBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121394-38-5 | |
Record name | 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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